2-Chloro-6-(chloromethyl)quinoline hydrochloride
Description
2-Chloro-6-(chloromethyl)quinoline hydrochloride (CAS RN 3747-74-8) is a halogenated quinoline derivative characterized by a quinoline backbone substituted with a chlorine atom at the 2-position and a chloromethyl group (-CH2Cl) at the 6-position. This compound has a molecular weight of 214.08 g/mol and a melting point range of 183–187°C . The chloromethyl group enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly for nucleophilic substitution reactions. It is widely used in pharmaceutical chemistry to construct quinoline-based drug candidates and in materials science for functionalized polymers and dyes .
Properties
Molecular Formula |
C10H8Cl3N |
|---|---|
Molecular Weight |
248.5 g/mol |
IUPAC Name |
2-chloro-6-(chloromethyl)quinoline;hydrochloride |
InChI |
InChI=1S/C10H7Cl2N.ClH/c11-6-7-1-3-9-8(5-7)2-4-10(12)13-9;/h1-5H,6H2;1H |
InChI Key |
YVTYXFCZJUQQAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Cl)C=C1CCl.Cl |
Origin of Product |
United States |
Preparation Methods
Step 1: Chloroacetylation of 2-Amino-5-chlorobenzophenone
The initial step involves the chloroacetylation of 2-amino-5-chlorobenzophenone using chloroacetyl chloride in the presence of a base. Key parameters include:
-
Solvent : Ethyl acetate (preferred), methylene chloride, chloroform, or benzene.
-
Base : 3 N NaOH aqueous solution.
-
Temperature : 5–25°C (optimized at 15°C).
-
Reaction Time : 1–4 hours (typically 1.5 hours for completion).
The reaction proceeds via nucleophilic acyl substitution, forming 2-chloroacetamido-5-chlorobenzophenone as a crystalline intermediate. Ethyl acetate is favored for its ability to stabilize the intermediate and facilitate phase separation during workup.
Step 2: Iminochloride Formation
The chloroacetamido intermediate is treated with thionyl chloride (SOCl₂) or alternative chlorinating agents (phosgene, phosphorus pentachloride) in the presence of pyridine to generate the iminochloride derivative. Critical conditions:
-
Solvent : Methylene chloride (40–42°C reflux), chloroform (60°C), or benzene (80°C).
-
Molar Ratios : 1.5–2 equivalents SOCl₂, 3 equivalents pyridine.
-
Reaction Time : 18–20 hours under reflux.
This step converts the amide into a reactive iminochloride, 2-(1'-chloroimino-2'-chloromethyl)-5-chlorobenzophenone , which is crucial for subsequent cyclization.
Step 3: Cyclization to Quinazoline-3-Oxide
The iminochloride undergoes cyclization with hydroxylamine hydrochloride in pyridine, yielding 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide . Isolation is achieved by:
-
Quenching : Pouring the reaction mixture into ice-water containing sodium carbonate.
-
Extraction : Separating the organic layer (methylene chloride, chloroform, or benzene).
-
Crystallization : Concentrating the extract and replacing the solvent with hexane.
The final hydrochloride salt is obtained by treating the free base with HCl gas or aqueous HCl.
Alternative Methodologies and Optimization Strategies
Solvent and Reagent Alternatives
Temperature and Time Optimization
| Step | Optimal Temperature | Time Range | Yield Impact |
|---|---|---|---|
| Chloroacetylation | 15°C | 1.5–2 hours | Maximizes purity (≥95%) |
| Iminochloride | 40–42°C | 18–20 hours | Prevents byproduct formation |
| Cyclization | 25–40°C | 20–48 hours | Ensures complete ring closure |
Prolonged cyclization beyond 48 hours risks hydrolysis of the chloromethyl group, reducing yield.
Analytical Characterization and Quality Control
Spectroscopic Data
-
¹H NMR (DMSO-d₆): δ 8.92 (d, 1H, quinoline-H), 7.85–7.45 (m, 4H, aromatic), 4.75 (s, 2H, CH₂Cl).
-
IR (KBr) : 1680 cm⁻¹ (C=N stretch), 750 cm⁻¹ (C-Cl).
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(chloromethyl)quinoline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different quinoline derivatives.
Coupling Reactions: It is also involved in coupling reactions, such as Suzuki-Miyaura coupling, which is used to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
Synthetic Routes
Several synthetic pathways have been developed for producing this compound, often involving the chlorination of quinoline derivatives or the reaction of chloromethyl groups with quinoline structures under acidic conditions. These methods yield high purity and yield, making them suitable for further pharmaceutical applications .
Pharmaceutical Development
1. Antimicrobial Activity
Research indicates that derivatives of 2-chloro-6-(chloromethyl)quinoline hydrochloride exhibit notable antimicrobial properties. Compounds derived from this structure have been tested against various pathogens, showing significant antibacterial effects. For instance, certain derivatives demonstrated minimal inhibitory concentrations (MICs) lower than those of standard antibiotics like penicillin and norfloxacin against strains such as E. coli and S. aureus .
2. Antitumor Properties
The compound has also been investigated for its antitumor potential. Studies focusing on its interaction with cancer cell lines have shown that some derivatives can inhibit cell growth effectively. For example, compounds derived from this structure were tested against human cervical carcinoma (HeLa) and lung carcinoma (A-549) cell lines, yielding IC50 values indicating potent anticancer activity .
3. Antimalarial Activity
Recent studies have explored the antimalarial efficacy of quinoline derivatives, including those related to this compound. Modifications in the chemical structure have led to enhanced activity against malaria parasites, suggesting that this compound could serve as a basis for developing new antimalarial drugs .
Case Study 1: Antibacterial Efficacy
A study conducted by Rbaa et al. synthesized novel quinoline derivatives and evaluated their antibacterial activity against six pathogenic strains. The results indicated that certain derivatives exhibited remarkable potency compared to standard antibiotics, highlighting the potential of this compound as a scaffold for developing new antibacterial agents .
Case Study 2: Anticancer Activity
In another investigation, researchers synthesized compounds based on the quinoline structure and tested their efficacy against various cancer cell lines. One derivative showed an IC50 value significantly lower than that of doxorubicin, a commonly used chemotherapeutic agent, indicating its potential as an effective anticancer drug .
Mechanism of Action
The mechanism of action of 2-Chloro-6-(chloromethyl)quinoline hydrochloride involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, DNA intercalation, and inhibition of key metabolic enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s reactivity and applications are influenced by its substituents. Below is a comparative analysis with structurally related compounds:
Research Findings and Key Insights
- Synthetic Efficiency: 2-Chloro-6-(chloromethyl)quinoline HCl outperforms pyridine-based analogs (e.g., 2-(chloromethyl)-6-methylpyridine HCl) in constructing complex heterocycles due to the extended conjugation of the quinoline ring .
- Thermal Stability: The hydrochloride form decomposes above 187°C, whereas non-ionic derivatives like 2-chloro-6-(trifluoromethyl)quinoline exhibit higher thermal stability (decomposition >250°C), making them suitable for high-temperature reactions .
- Biological Activity: Amino-substituted derivatives (e.g., 2-amino-6-methoxy-3-methylquinoline) show enhanced binding to biological targets compared to halogenated counterparts, highlighting the role of substituent polarity in drug design .
Biological Activity
2-Chloro-6-(chloromethyl)quinoline hydrochloride is a synthetic compound notable for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
- Molecular Formula : C10H8Cl2N
- Molecular Weight : 214.09 g/mol
- Appearance : Pale yellow to cream or light pink powder
- Solubility : Soluble in water
The compound's reactivity is largely attributed to its chloromethyl group, which facilitates nucleophilic substitution reactions, making it a valuable building block in organic synthesis and drug development .
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that compounds derived from this structure can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with microbial DNA replication or protein synthesis .
Antitumor Activity
Several studies have highlighted the antitumor potential of this compound. For example, derivatives have been tested against multiple cancer cell lines, demonstrating the ability to inhibit cell proliferation. Notably, compounds derived from this compound have shown efficacy against:
- Breast Cancer (MCF-7 and MDA-MB-231)
- Leukemia (CEM-13 and U-937)
Table 1 summarizes the IC50 values for various derivatives against selected cancer cell lines:
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 0.65 | |
| Compound B | MDA-MB-231 | 1.47 | |
| Compound C | U-937 | 0.76 |
These findings suggest that the structural features of the quinoline scaffold are crucial for enhancing biological activity.
The antitumor activity is believed to arise from the compound's ability to interact with cellular targets such as DNA and RNA polymerases, disrupting normal cellular functions and promoting apoptosis in cancer cells . Research has also indicated that these compounds may act as iron chelators, further contributing to their anticancer effects by depriving cancer cells of essential nutrients .
Study on Antimicrobial Efficacy
A study investigated the antimicrobial activity of several quinoline derivatives, including this compound. The results indicated that certain derivatives exhibited potent antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Study on Antitumor Activity
In a comprehensive study on cancer cell lines, researchers synthesized various derivatives of this compound and evaluated their cytotoxic effects. The results showed that some derivatives had IC50 values lower than those of established chemotherapeutic agents, indicating their potential as novel anticancer drugs .
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic viability. Studies have focused on its absorption, distribution, metabolism, and excretion (ADME) profiles to determine optimal dosing regimens and predict potential side effects.
Q & A
Q. What are the established synthetic routes for 2-chloro-6-(chloromethyl)quinoline hydrochloride, and how do reaction conditions influence yield?
Answer: A validated method involves nucleophilic substitution reactions under inert atmospheres. For instance, 2-(chloromethyl)quinoline hydrochloride (CAS 3747-74-8) can be synthesized via reactions with SOCl₂ in CH₂Cl₂ at 0°C to ambient temperature, followed by coupling with ligands under alkaline conditions (5 M NaOH, 3–5 days) . Yield optimization requires precise stoichiometry (e.g., 1.7–1.9 equivalents of substrate) and inert gas purging to prevent hydrolysis or side reactions. Reaction progress should be monitored via TLC or HPLC, with purification by recrystallization (melting point: 183–187°C confirms purity) .
Q. What analytical techniques are critical for characterizing this compound?
Answer:
- 1H NMR : Assign peaks for the quinoline ring protons (δ 7.5–8.9 ppm) and chloromethyl group (δ ~4.8 ppm as a singlet). Compare with reference spectra of analogous compounds (e.g., 4-chloro-2-methylquinoline-6-carboxylic acid) .
- ESI-MS : Confirm molecular ion [M+H]⁺ at m/z 215.08 (C₁₀H₈Cl₂N⁺).
- X-ray crystallography : Resolve crystal packing and bond angles (e.g., similar quinoline derivatives show C–Cl bond lengths of ~1.73 Å) .
Q. What are the key physical properties of this compound, and how do they impact experimental handling?
Answer:
| Property | Value | Significance |
|---|---|---|
| Melting Point | 183–187°C | Indicates purity; deviations suggest impurities. |
| Molecular Weight | 214.08 g/mol | Critical for stoichiometric calculations. |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) | Dictates reaction solvent choice. |
Advanced Research Questions
Q. How does the chloromethyl group influence reactivity in cross-coupling or nucleophilic substitution reactions?
Answer: The chloromethyl (–CH₂Cl) moiety acts as an electrophilic site, enabling SN2 substitutions (e.g., with amines or thiols) . However, steric hindrance from the quinoline ring may reduce reaction rates. Computational studies (DFT) on analogous pyridine derivatives suggest that electron-withdrawing substituents (e.g., –Cl at position 2) lower the LUMO energy, enhancing electrophilicity . Experimental validation via kinetic studies (e.g., varying nucleophile concentrations) is recommended.
Q. How can researchers resolve contradictions in spectral data during characterization?
Answer:
- Case Study : Discrepancies in 1H NMR chemical shifts may arise from solvent effects or impurities. For example, residual DMSO-d₆ in samples can obscure δ 2.5–3.0 ppm regions.
- Resolution : Use deuterated chloroform (CDCl₃) for sharper signals. Cross-validate with 13C NMR (quinoline carbons typically appear at 120–150 ppm) and IR (C–Cl stretch at ~550 cm⁻¹) .
Q. What methodologies ensure high purity for biological or catalytic applications?
Answer:
- Recrystallization : Use ethanol/water mixtures (70:30 v/v) to remove unreacted starting materials.
- Chromatography : Flash column chromatography (silica gel, hexane/ethyl acetate gradient) separates byproducts.
- Quality Control : Purity ≥95% confirmed by HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
